Cas no 1234952-83-0 (2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide)

2-Bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with bromine and methoxy groups, along with a thiophene and trifluoroethyl moiety. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of bromine enhances reactivity for further functionalization, while the trifluoroethyl group may improve metabolic stability. The thiophene ring contributes to potential binding interactions in medicinal chemistry applications. This compound is suited for use in cross-coupling reactions and as a scaffold for developing novel therapeutic agents, offering versatility in drug discovery and material science.
2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide structure
1234952-83-0 structure
Product Name:2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide
CAS No:1234952-83-0
MF:C15H13BrF3NO2S
MW:408.233432531357
CID:6614477
PubChem ID:49717166
Update Time:2025-05-21

2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide
    • VU0524337-1
    • AKOS024522998
    • 1234952-83-0
    • 2-bromo-5-methoxy-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)benzamide
    • F5854-5786
    • 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
    • Inchi: 1S/C15H13BrF3NO2S/c1-22-11-2-3-13(16)12(6-11)14(21)20(9-15(17,18)19)7-10-4-5-23-8-10/h2-6,8H,7,9H2,1H3
    • InChI Key: YMEPIYDEEMTOLU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(N(CC(F)(F)F)CC1=CSC=C1)=O)OC

Computed Properties

  • Exact Mass: 406.98025g/mol
  • Monoisotopic Mass: 406.98025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 57.8Ų

2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide Pricemore >>

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Additional information on 2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide

2-Bromo-5-Methoxy-N-(Thiophen-3-Yl)Methyl-N-(2,2,2-Trifluoroethyl)Benzamide: A Comprehensive Overview

The compound 2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)benzamide, with CAS number 1234952-83-0, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a bromine atom at the 2-position of the benzene ring, a methoxy group at the 5-position, and a substituted amide group. The amide group itself is further substituted with a thiophene ring and a trifluoroethyl group, making it a versatile molecule with potential applications in drug design and advanced materials.

Recent studies have highlighted the importance of thiophene-containing compounds in various chemical and biological systems. Thiophene, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. In the case of 1234952-83-0, the thiophene moiety is attached to the amide group via a methyl linker, which may influence the compound's electronic properties and reactivity. This structural feature has been shown to enhance the molecule's ability to interact with biological targets, making it a promising candidate for drug development.

The presence of a trifluoroethyl group in the amide portion of the molecule adds another layer of complexity and functionality. Trifluoroethyl groups are known for their electron-withdrawing properties, which can significantly impact the electronic environment of the molecule. This feature has been exploited in recent research to modulate the pharmacokinetic properties of drugs, such as improving bioavailability and reducing metabolic degradation. In the context of 1234952-83-0, this group may play a crucial role in enhancing the compound's stability and bioactivity.

The bromine atom at the 2-position of the benzene ring introduces additional reactivity into the molecule. Bromine is a highly electronegative atom and can participate in various substitution reactions under appropriate conditions. This makes 1234952-83-0 an attractive substrate for further chemical modifications, such as coupling reactions or nucleophilic substitutions. Recent advancements in catalytic methods have enabled researchers to perform these transformations with high efficiency and selectivity, opening up new avenues for synthesizing derivatives of this compound.

The methoxy group at the 5-position of the benzene ring contributes to the molecule's electronic structure by providing electron-donating effects through resonance. This feature can influence both the physical properties of the compound and its interactions with biological systems. For instance, methoxy groups are often associated with increased solubility in polar solvents, which is beneficial for drug delivery applications. Additionally, this group may modulate the binding affinity of the compound to its target proteins or enzymes.

In terms of synthesis, 1234952-83-0 can be prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki coupling, nucleophilic substitution, and amide bond formation. Recent research has focused on optimizing these steps to improve yield and purity while minimizing environmental impact. For example, green chemistry approaches like catalytic hydrogenation or microwave-assisted synthesis have been employed to streamline the production process.

The application potential of 1234952-83-0 extends beyond drug discovery into areas such as agrochemicals and materials science. In agrochemistry, compounds with thiophene moieties have shown promise as pesticides or fungicides due to their ability to disrupt key biochemical pathways in target organisms. Similarly, in materials science, molecules containing fluorinated groups like trifluoroethyl are being explored for use in high-performance polymers or liquid crystals.

In conclusion, 1234952-83-0, or 2-bromo-5-methoxy-N-(thiophen-3-yl)methyl-N-(trifluoroethyl)benzamide, represents a sophisticated organic compound with diverse functional groups that offer immense potential for further research and development. Its unique structure allows it to serve as a valuable building block for creating novel compounds with tailored properties suitable for various applications across multiple disciplines.

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